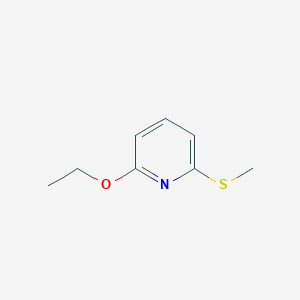phosphanium nitrate CAS No. 89637-51-4](/img/structure/B14404823.png)
[3-(2-Methyl-1,3-dithian-2-yl)propyl](triphenyl)phosphanium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is a chemical compound known for its unique structure and properties It is composed of a triphenylphosphonium group attached to a 2-methyl-1,3-dithian-2-yl propyl chain, with a nitrate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as 3-(2-methyl-1,3-dithian-2-yl)propyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting phosphonium salt is then treated with silver nitrate to form the nitrate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding phosphine and dithiane derivatives.
Substitution: The nitrate anion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium chloride or potassium tert-butoxide are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Triphenylphosphine and dithiane derivatives.
Substitution: Various phosphonium salts with different anions.
科学研究应用
Chemistry
In chemistry, 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other phosphonium salts and can be used in Wittig reactions to form alkenes.
Biology
In biological research, this compound is explored for its potential as a mitochondrial targeting agent. The triphenylphosphonium group facilitates the delivery of the compound to mitochondria, making it useful in studies related to mitochondrial function and dysfunction.
Medicine
In medicine, 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is investigated for its potential therapeutic applications. Its ability to target mitochondria makes it a candidate for drug delivery systems aimed at treating mitochondrial diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique structure allows for the design of novel catalytic systems for various chemical processes.
作用机制
The mechanism of action of 3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group enables the compound to cross the mitochondrial membrane and accumulate within the organelle. Once inside, it can interact with mitochondrial proteins and enzymes, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphonium chloride: A similar compound with a chloride anion.
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium bromide: A bromide analog of the nitrate compound.
Uniqueness
3-(2-Methyl-1,3-dithian-2-yl)propylphosphanium nitrate is unique due to its combination of a dithiane moiety and a triphenylphosphonium group. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
89637-51-4 |
|---|---|
分子式 |
C26H30NO3PS2 |
分子量 |
499.6 g/mol |
IUPAC 名称 |
3-(2-methyl-1,3-dithian-2-yl)propyl-triphenylphosphanium;nitrate |
InChI |
InChI=1S/C26H30PS2.NO3/c1-26(28-21-12-22-29-26)19-11-20-27(23-13-5-2-6-14-23,24-15-7-3-8-16-24)25-17-9-4-10-18-25;2-1(3)4/h2-10,13-18H,11-12,19-22H2,1H3;/q+1;-1 |
InChI 键 |
WJIXQTWIDHNENH-UHFFFAOYSA-N |
规范 SMILES |
CC1(SCCCS1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)
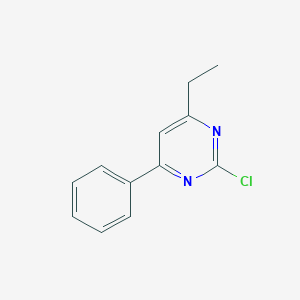

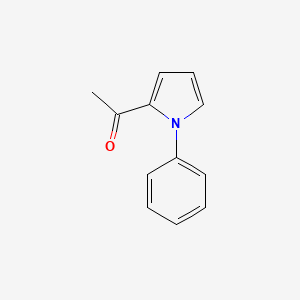

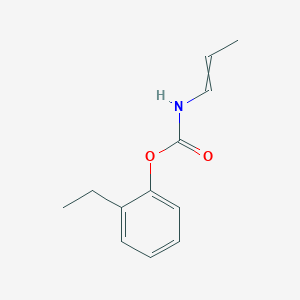
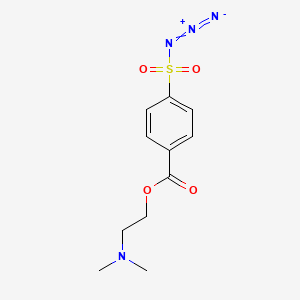
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)

